![molecular formula C11H7Cl2NO2 B3003227 5-(2,4-Dichlorophenyl)furan-2-carboxamide CAS No. 1030536-67-4](/img/structure/B3003227.png)
5-(2,4-Dichlorophenyl)furan-2-carboxamide
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Overview
Description
5-(2,4-Dichlorophenyl)furan-2-carboxamide is a chemical compound with the molecular formula C11H7Cl2NO2 . It is a derivative of furan, a heterocyclic organic compound, and contains a carboxamide group .
Molecular Structure Analysis
The molecular structure of 5-(2,4-Dichlorophenyl)furan-2-carboxamide is characterized by a furan ring, which is a five-membered ring, and two six-membered aromatic rings . The compound contains a total of 36 bonds, including 25 non-H bonds, 18 multiple bonds, 3 rotatable bonds, 1 double bond, and 17 aromatic bonds .Scientific Research Applications
Bio-based Polyester Synthesis
Furan derivatives like furan-2,5-dicarboxylic acid (FDCA) have been explored for their potential in creating bio-based polyesters. They can self-assemble into fibrillar networks stabilized by hydrogen bonding, which could be a promising avenue for developing new materials .
Food Contact Material Safety
Compounds related to furan derivatives have been assessed for safety in food contact materials. This involves following guidelines for presenting an application for safety assessment prior to authorization .
Antimicrobial Activity
Furan derivatives have been synthesized and tested for antimicrobial activity against various microbial species, including Gram-positive and Gram-negative bacteria and fungi .
Antibacterial Agents
Recent advances in furan chemistry have led to the design and synthesis of novel furan compounds with antibacterial activity. These include analogues containing furan and other scaffolds with potential as antibacterial agents .
Urease Inhibition
Some furan derivatives have shown activity as urease inhibitors, which could be useful in medical research for developing treatments against diseases where urease plays a role .
Synthetic Chemistry
The synthetic pathways of furan derivatives are of interest in chemistry research. Understanding the synthesis and spectroscopic characterization of these compounds can lead to the development of new synthetic methods .
Future Directions
Mechanism of Action
Target of Action
The primary target of 5-(2,4-Dichlorophenyl)furan-2-carboxamide is Methionine aminopeptidase . This enzyme plays a crucial role in protein synthesis as it removes the N-terminal methionine from nascent proteins .
Mode of Action
5-(2,4-Dichlorophenyl)furan-2-carboxamide interacts with its target by inhibiting the action of Methionine aminopeptidase . This inhibition prevents the removal of the N-terminal methionine from nascent proteins, which can affect protein synthesis and function .
Result of Action
The molecular and cellular effects of 5-(2,4-Dichlorophenyl)furan-2-carboxamide’s action are largely dependent on its inhibition of Methionine aminopeptidase. By preventing the removal of the N-terminal methionine from nascent proteins, it can potentially alter protein function and disrupt cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-(2,4-Dichlorophenyl)furan-2-carboxamide. For instance, factors such as pH, temperature, and the presence of other molecules can affect its stability and activity . Moreover, the compound’s photodegradation in sunlit surface waters can be influenced by singlet oxygen and triplet chromophoric dissolved organic matter .
properties
IUPAC Name |
5-(2,4-dichlorophenyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NO2/c12-6-1-2-7(8(13)5-6)9-3-4-10(16-9)11(14)15/h1-5H,(H2,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRJKVZYVFYQTCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC=C(O2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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